An In-depth Technical Guide on the Physicochemical Properties of 6-(4-Methoxyphenyl)pyridazin-3-amine
An In-depth Technical Guide on the Physicochemical Properties of 6-(4-Methoxyphenyl)pyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 6-(4-Methoxyphenyl)pyridazin-3-amine, a key intermediate and active compound in neuropharmacological research. The document details its molecular characteristics, solubility profile, and other critical parameters relevant to drug discovery and development. Standardized experimental protocols for determining key physicochemical properties are also outlined. Furthermore, this guide illustrates the compound's role as a GABA-A receptor antagonist within its relevant signaling pathway.
Core Physicochemical Properties
The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, influencing everything from absorption and distribution to metabolism and excretion (ADME). The data for 6-(4-Methoxyphenyl)pyridazin-3-amine, collated from various sources, are summarized below.
Quantitative Data Summary
The following table presents the available quantitative physicochemical data for 6-(4-Methoxyphenyl)pyridazin-3-amine. It is important to note that while some experimental values are available, others are predicted through computational models.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁N₃O | --INVALID-LINK--[1] |
| Molecular Weight | 201.22 g/mol | --INVALID-LINK--[2], --INVALID-LINK--[1] |
| CAS Number | 4776-87-8 | --INVALID-LINK--[2], --INVALID-LINK--[1] |
| Melting Point | 180 to 184 °C (Experimental, Solvent: Water) | --INVALID-LINK--[2][3] |
| Boiling Point | 433.0 ± 35.0 °C at 760 Torr (Predicted) | --INVALID-LINK--[3] |
| Density | 1.201 ± 0.06 g/cm³ at 20 °C (Predicted) | --INVALID-LINK--[2][3] |
| LogP | 1.7344 (Predicted) | --INVALID-LINK--[1] |
| pKa | Not experimentally determined. The parent compound, pyridazine, has a pKa of 2.3.[4] | |
| Solubility | DMF: 10 mg/mlDMSO: 15 mg/mlDMSO:PBS (pH 7.2) (1:1): 0.5 mg/mlEthanol: 10 mg/ml | --INVALID-LINK--[5] |
| Appearance | Yellow solid | --INVALID-LINK--[3] |
| Hydrogen Bond Acceptors | 4 | --INVALID-LINK--[1] |
| Hydrogen Bond Donors | 1 | --INVALID-LINK--[1] |
| Rotatable Bonds | 2 | --INVALID-LINK--[1] |
| Topological Polar Surface Area (TPSA) | 61.03 Ų | --INVALID-LINK--[1] |
Experimental Protocols
Accurate determination of physicochemical properties is paramount. Below are detailed general methodologies for key experiments.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.
Protocol:
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Preparation of Saturated Solution: An excess amount of solid 6-(4-Methoxyphenyl)pyridazin-3-amine is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
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Equilibration: The resulting suspension is agitated in a sealed container at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration. A low-binding filter material is recommended to minimize loss of the compound.
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Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
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Standard Curve: A standard calibration curve is generated using known concentrations of the compound to ensure accurate quantification.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a common and reliable method for determining the ionization constant (pKa) of a substance.
Protocol:
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Sample Preparation: A precise amount of 6-(4-Methoxyphenyl)pyridazin-3-amine is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
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Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
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Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the sample solution using a precision burette.
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Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
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Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa value is determined from the inflection point of the curve or by analyzing the half-equivalence point.
Biological Context and Signaling Pathway
6-(4-Methoxyphenyl)pyridazin-3-amine is recognized as a GABA-A (γ-aminobutyric acid type A) receptor antagonist.[5][6][7] It can also serve as an intermediate in the synthesis of other GABA-A antagonists, such as SR 95531.[5][6] The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. Its activation by GABA leads to the opening of a chloride ion channel, resulting in hyperpolarization of the neuron and inhibition of neurotransmission.
The diagram below illustrates the GABA-A receptor signaling pathway and the antagonistic effect of 6-(4-Methoxyphenyl)pyridazin-3-amine.
Synthesis Overview
While the focus of this guide is on physicochemical properties, a brief overview of a potential synthesis route provides context for its production. A common method involves a Suzuki cross-coupling reaction. For instance, 3-amino-6-chloropyridazine can be coupled with 4-methoxyphenylboronic acid in the presence of a palladium catalyst to yield 6-(4-Methoxyphenyl)pyridazin-3-amine. Microwave-assisted synthesis has been shown to be an efficient method for this transformation.[8]
Conclusion
This technical guide has consolidated the available physicochemical data for 6-(4-Methoxyphenyl)pyridazin-3-amine, providing a valuable resource for researchers in the fields of medicinal chemistry and neuropharmacology. While key experimental data such as pKa and quantitative aqueous solubility are yet to be definitively reported in the literature, the provided information on its other properties and its role as a GABA-A receptor antagonist offers a solid foundation for further investigation and application in drug discovery endeavors. The outlined experimental protocols serve as a standardized reference for future characterization of this and similar compounds.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rsc.org [rsc.org]
